molecular formula C16H9N3Na2O9S2 B1587167 Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 7143-21-7

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No. B1587167
CAS RN: 7143-21-7
M. Wt: 497.4 g/mol
InChI Key: YTTDMCWAOBZSJR-UHFFFAOYSA-L
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Description

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .


Synthesis Analysis

Azo compounds like Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .


Physical And Chemical Properties Analysis

This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .

Scientific Research Applications

Preconcentration and Determination of Metals

This compound plays a crucial role in the preconcentration and determination of metals such as iron (III), cobalt (II), and copper (II). It forms colored, water-soluble anionic complexes with these metals, facilitating their quantitative retention and subsequent spectrophotometric determination. This application is pivotal in the trace determination of these metals in standard alloys, waste water, and fly ash samples (Puri & Balani, 1995).

Environmental Applications

In environmental science, disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is used for the removal of hazardous azo dyes from aqueous solutions. Its effectiveness in adsorbing dyes like Amaranth on waste materials such as Bottom Ash and De-Oiled Soya has been demonstrated, highlighting its potential in water purification and environmental remediation efforts (Mittal, Krishnan, & Gupta, 2005).

Synthesis and Characterization of Complexes

The synthesis and characterization of new azo-linked Schiff bases and their complexes with cobalt(II), copper(II), and nickel(II) indicate the compound's utility in creating complex materials with potential applications in various fields, including catalysis and materials science (Tunçel & Serin, 2006).

Biological Activity

Research into novel vic-dioximes synthesized from this compound and their complexation with transition metal ions like Cu(II), Ni(II), Zn(II), and Cd(II) has shown significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents and in the study of their interaction with biological systems (Kurtoglu, Ispir, Kurtoğlu, & Serin, 2008).

Analytical Chemistry Applications

Its application extends to analytical chemistry, where it serves as a colorimetric reagent. For instance, its role in the colorimetric determination of titanium, alongside producing colored complexes with other metals, showcases its versatility in the qualitative and quantitative analysis of various metallic ions (Mathur & Dey, 1957).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTDMCWAOBZSJR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate

CAS RN

7143-21-7
Record name Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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